4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Beschreibung
Eigenschaften
IUPAC Name |
4-[[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-20-7-8-21(22(13-20)28-2)23(26)25-11-9-19(10-12-25)16-29-15-18-5-3-17(14-24)4-6-18/h3-8,13,19H,9-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMJEOHDZUBAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting with the preparation of 2,4-dimethoxybenzoyl chloride. This intermediate is then reacted with piperidine to form the corresponding piperidin-4-yl derivative. Subsequent reactions with appropriate reagents yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Step 1: Benzonitrile Core Formation
The benzonitrile group is typically synthesized via cyanation of a benzene ring. Common methods include:
-
Sandmeyer Reaction : Conversion of benzene derivatives with cyano groups using copper cyanide under acidic conditions.
-
Nucleophilic Substitution : Reaction of benzyl halides with cyanide ions (e.g., KCN) in polar aprotic solvents.
Step 3: Amide Bond Formation
The 2,4-dimethoxybenzoyl group is introduced via amide coupling:
-
Acyl Chloride Reaction : Benzoyl chloride reacts with piperidine amines in the presence of bases (e.g., Et₃N) to form amides .
-
Ester-to-Amide Conversion : Esters (e.g., methyl 2,4-dimethoxybenzoate) are hydrolyzed to carboxylic acids, then coupled with piperidine amines using carbodiimides (e.g., HATU) or acid chlorides .
Step 4: Methoxy-Methyl Linkage
The -OCH₂- bridge connecting the benzonitrile and piperidine is formed via:
-
Williamson Ether Synthesis : Alkylation of hydroxyl groups with methoxy-methyl halides (e.g., ClCH₂OMe) in basic conditions (e.g., NaOH).
-
Nucleophilic Substitution : Displacement of halides (e.g., Br) by methoxy-methyl groups using polar aprotic solvents (e.g., DMF).
Reaction Mechanisms and Conditions
| Reaction Type | Reagents/Solvents | Conditions | Key Intermediates |
|---|---|---|---|
| Amide Formation | LiAlH₄, THF | 0°C → rt, 2–4 h | Piperidine amide |
| Piperidine Reduction | Pyridine derivative, H₂, Pd/C | 50–100°C, 2–3 h | Piperidin-4-one |
| Methoxy-Methyl Alkylation | ClCH₂OMe, NaOH | 60–80°C, 4–6 h | Benzonitrile-OCH₂-piperidine |
| Benzonitrile Cyanation | K₃Fe(CN)₆, H₂SO₄ | 50–100°C, 2–4 h | Cyanobenzene |
Characterization Techniques
The compound’s structure is validated using:
-
NMR Spectroscopy : Confirms amide bonds (δ 6.5–8.5 ppm for aromatic protons, δ 2.5–4.0 ppm for piperidine CH₂ groups).
-
Mass Spectrometry : Verifies molecular weight (e.g., M+ = 418.497 g/mol for similar piperidine derivatives).
-
Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2220 cm⁻¹, amide I/II bands at ~1650/1550 cm⁻¹).
Research Findings and Challenges
-
Selectivity Issues : Amide coupling reactions require careful control to avoid side reactions (e.g., hydrolysis of acyl chlorides) .
-
Solubility Considerations : Methoxy groups enhance solubility, but steric hindrance from bulky substituents may affect reaction yields .
-
Scalability : Multi-step syntheses often face challenges in maintaining purity and yield, necessitating optimized conditions (e.g., solvent choice, temperature) .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound exhibits significant potential in the field of medicinal chemistry, particularly in the development of therapeutic agents for various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile . For instance, derivatives containing piperidine and benzonitrile moieties have shown promising results against several cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This broad-spectrum antimicrobial effect makes it a candidate for further development as an antimicrobial agent .
Pharmacological Insights
The pharmacological profile of 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile indicates its potential in treating metabolic disorders and central nervous system (CNS) conditions.
Metabolic Syndrome Treatment
Compounds with similar structures have been investigated for their ability to inhibit enzymes related to metabolic syndrome, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition can lead to improvements in conditions like type 2 diabetes and obesity .
CNS Disorders
The compound's interaction with neurotransmitter systems suggests potential applications in the treatment of CNS disorders. Preliminary studies indicate that it may help ameliorate symptoms associated with conditions such as mild cognitive impairment and early-stage dementia .
Material Science Applications
Beyond medicinal uses, 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile has potential applications in material science.
Polymer Development
Research has explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure allows for the modification of polymer characteristics, making it suitable for advanced material applications .
Wirkmechanismus
The mechanism by which 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Structural Features
The table below summarizes key structural differences and similarities:
Key Observations :
- The target compound’s 2,4-dimethoxybenzoyl group distinguishes it from analogues with pyridine (e.g., 16c) or pyrazine (e.g., 21b in ) substituents. This substitution may enhance lipophilicity compared to polar groups like ethoxypyridinyl.
- The dual piperidine system in introduces additional basicity and conformational rigidity, which could influence receptor binding kinetics.
Key Observations :
- Yields for piperidine-linked analogues range from 38% to 87% , influenced by substituent bulkiness and reaction conditions.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Identify key structural features, such as the benzoyl group (aromatic protons at δ6.8–7.5 ppm), methoxy signals (singlets near δ3.8–4.0 ppm), and nitrile carbon (δ~110–120 ppm in 13C NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ ion). For example, related benzoylpiperidine derivatives show accurate mass matches within ±2 ppm .
- HPLC : Assess purity using reversed-phase C18 columns (e.g., >95% purity with UV detection at 254 nm). Mobile phases like acetonitrile/water (70:30) are typical .
Q. What are the critical solubility properties and storage conditions to ensure compound stability?
- Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4). Piperidine derivatives often show moderate solubility in polar aprotic solvents (e.g., ~10 mg/mL in DMSO) .
- Stability : Store at –20°C under anhydrous conditions to prevent hydrolysis of the nitrile and benzoyl groups. Monitor degradation via HPLC over time .
Advanced Research Questions
Q. How can synthetic yield be optimized in multi-step reactions involving benzoylation and etherification?
- Answer :
- Step 1 (Benzoylation) : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid (2,4-dimethoxybenzoic acid) for amide bond formation with piperidine. Yields improve with dry THF and inert atmospheres .
- Step 2 (Etherification) : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for the methoxymethylation step. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
- Example : A benzoylpiperidine analog achieved 49% yield after optimizing reaction time (12–24 hrs) and temperature (60–80°C) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to rule out off-target effects. For example, conflicting IC50 values may arise from differences in assay conditions (e.g., ATP concentrations) .
- Structural Integrity Checks : Re-analyze compound purity post-assay using LC-MS to confirm stability under experimental conditions (e.g., pH, temperature) .
Q. What computational and experimental strategies are effective for SAR studies targeting the benzoylpiperidine moiety?
- Answer :
- Analog Design : Modify substituents on the benzoyl group (e.g., replace 2,4-dimethoxy with halogen or alkyl groups) and the piperidine ring (e.g., N-alkylation).
- Docking Studies : Use software like AutoDock to predict binding interactions with target proteins (e.g., kinases). For example, methoxy groups may enhance hydrophobic interactions in ATP-binding pockets .
- Example : A study on benzoylpiperidine derivatives identified optimal substitution patterns (e.g., 3-methoxybenzoyl) for improved activity .
Safety and Handling
Q. What safety protocols are essential for handling nitrile-containing derivatives like this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15+ minutes. For spills, neutralize with sodium hypochlorite to degrade cyanide byproducts .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
